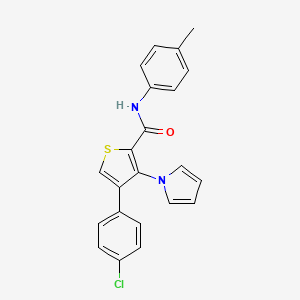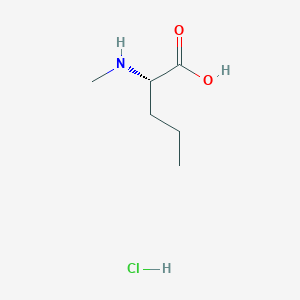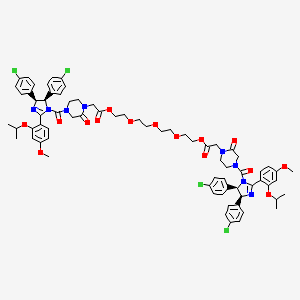
PROTAC MDM2 Degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC MDM2 Degrader-3 is a compound that leverages proteolysis targeting chimera technology to degrade the mouse double minute 2 protein. This compound consists of a highly effective mouse double minute 2 inhibitor, a linker, and the mouse double minute 2 ligand for E3 ubiquitin ligase . The mouse double minute 2 protein is an oncogenic E3 ligase that effectively degrades the tumor suppressor p53 . By targeting and degrading mouse double minute 2, this compound aims to restore the tumor-suppressing activity of p53, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of PROTAC MDM2 Degrader-3 involves several steps:
Synthesis of the Mouse Double Minute 2 Inhibitor: The inhibitor is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Linker Attachment: The synthesized inhibitor is then attached to a linker molecule through a coupling reaction. The choice of linker is crucial for the stability and efficacy of the final compound.
E3 Ligase Ligand Attachment: The final step involves attaching the E3 ligase ligand to the linker-inhibitor complex.
Industrial production methods for this compound are still under development, but they generally follow the same synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
PROTAC MDM2 Degrader-3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the functional groups of the inhibitor and linker.
Reduction: Reduction reactions can occur at the same sites as oxidation, depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are the intermediate compounds that eventually lead to the final this compound molecule .
Scientific Research Applications
PROTAC MDM2 Degrader-3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the efficacy of proteolysis targeting chimera technology in degrading specific proteins.
Biology: Researchers use it to investigate the role of mouse double minute 2 in cellular processes and its interaction with p53.
Mechanism of Action
PROTAC MDM2 Degrader-3 exerts its effects by inducing the degradation of the mouse double minute 2 protein. The compound binds to both mouse double minute 2 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the ubiquitination of mouse double minute 2, marking it for degradation by the proteasome. As a result, the levels of mouse double minute 2 decrease, leading to the stabilization and activation of p53. This activation of p53 triggers cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
PROTAC MDM2 Degrader-3 is unique in its ability to target and degrade mouse double minute 2 effectively. Similar compounds include:
XY-27: A compound that also targets mouse double minute 2 but is optimized for acute myeloid leukemia.
These compounds highlight the versatility and potential of proteolysis targeting chimera technology in developing targeted cancer therapies.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKJSNYFPFODX-PINBWVOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78Cl4N8O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
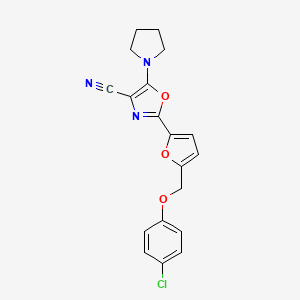
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
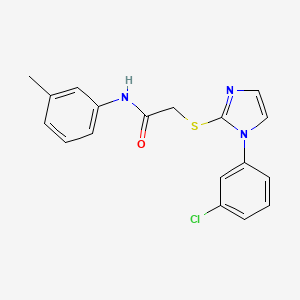
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
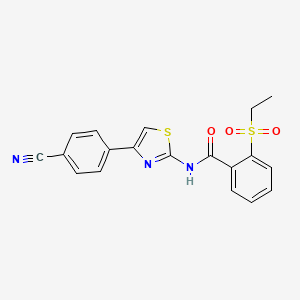
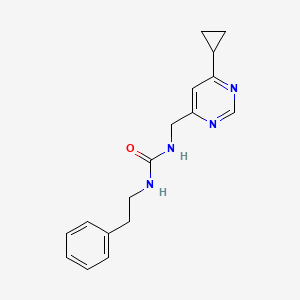

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)
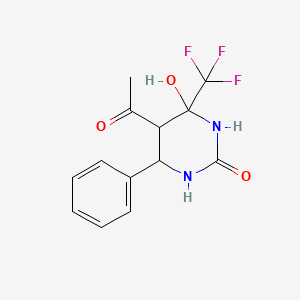

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)
